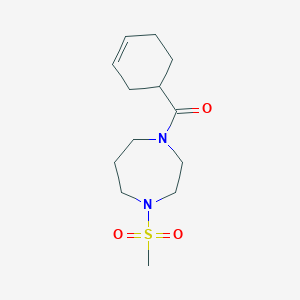
3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea, also known as CP-544326, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties. In
作用機序
The mechanism of action of 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea is not fully understood, but it is believed to involve the inhibition of several key enzymes and proteins that are essential for the survival and proliferation of cancer cells. For example, 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. Additionally, 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea has been found to inhibit the activity of several protein kinases, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea has been found to exhibit several biochemical and physiological effects. For example, this compound has been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest. Additionally, 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea has been found to inhibit the activity of several pro-inflammatory cytokines, which are responsible for the induction of inflammation. This compound has also been found to exhibit anti-angiogenic properties, which makes it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea has several advantages for lab experiments. This compound is relatively easy to synthesize, and it exhibits high purity and yield. Additionally, 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea has been found to exhibit potent activity against a variety of cancer cell lines, which makes it a useful tool for the study of cancer biology. However, there are some limitations to the use of 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea in lab experiments. For example, this compound has not been extensively studied in vivo, which makes it difficult to assess its efficacy and safety in animal models. Additionally, the mechanism of action of 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea. One potential direction is the investigation of the efficacy and safety of this compound in animal models of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea and to identify its molecular targets. This information could be used to design more effective derivatives of 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea or to develop combination therapies that target multiple pathways involved in cancer progression. Finally, the potential use of 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea in the treatment of inflammatory diseases such as rheumatoid arthritis should be further explored.
合成法
The synthesis of 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea involves the reaction of 4-cyanophenyl isocyanate with cyclopropyl ethyl amine in the presence of a suitable solvent and a catalyst. This reaction leads to the formation of the desired compound, which can be purified using standard techniques such as column chromatography or recrystallization. The yield of this synthesis method is generally high, and the purity of the final product can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Furthermore, 3-(4-Cyanophenyl)-1-cyclopropyl-1-ethylurea has been shown to induce apoptosis in cancer cells, which is a crucial process for the elimination of cancer cells from the body. Additionally, this compound has been found to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-(4-cyanophenyl)-1-cyclopropyl-1-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-16(12-7-8-12)13(17)15-11-5-3-10(9-14)4-6-11/h3-6,12H,2,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQXOAXMBRQLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
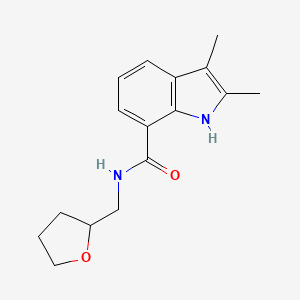
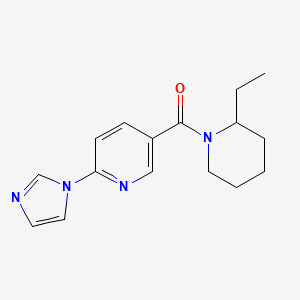

![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
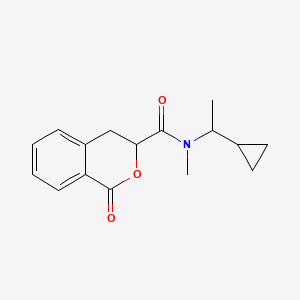
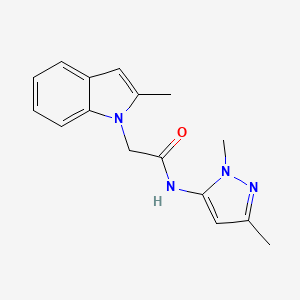
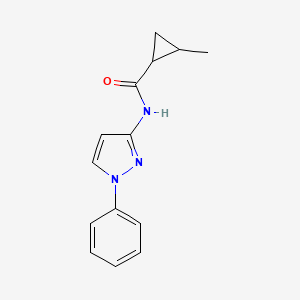

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
